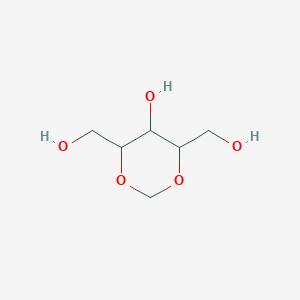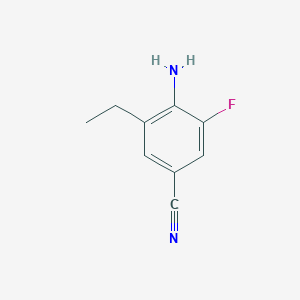![molecular formula C12H15N5O4S B14000665 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine CAS No. 69147-40-6](/img/structure/B14000665.png)
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylguanidine group attached to a phenyl ring, which is further substituted with a diazenyl group linked to a dioxopentan moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with a suitable sulfonylguanidine precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The phenyl ring and sulfonylguanidine group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonylguanidine group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The diazenyl group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonamide
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylurea
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylthiourea
Uniqueness
Compared to similar compounds, 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its sulfonylguanidine moiety provides strong binding affinity to molecular targets, while the diazenyl group offers versatility in redox reactions.
Propriétés
Numéro CAS |
69147-40-6 |
|---|---|
Formule moléculaire |
C12H15N5O4S |
Poids moléculaire |
325.35 g/mol |
Nom IUPAC |
2-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine |
InChI |
InChI=1S/C12H15N5O4S/c1-7(18)11(8(2)19)16-15-9-3-5-10(6-4-9)22(20,21)17-12(13)14/h3-6,11H,1-2H3,(H4,13,14,17) |
Clé InChI |
FWWAGNGLVZCBNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)





